molecular formula C28H34N2O12 B1147797 5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester CAS No. 124903-67-9

5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester

Cat. No.: B1147797
CAS No.: 124903-67-9
M. Wt: 590.58
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Description

5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is a chemical compound with the molecular formula C28H34N2O12 and a molecular weight of 590.58 g/mol. This compound is a precursor to calcium indicators such as Fura-2, which are widely used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

    Formation of the aromatic core: The aromatic core is synthesized through a series of electrophilic aromatic substitution reactions.

    Introduction of functional groups: Functional groups such as formyl, hydroxy, and methyl groups are introduced through various organic reactions, including formylation, hydroxylation, and methylation.

    Esterification: The final step involves the esterification of the compound to form the tetramethyl ester derivative.

Industrial Production Methods

Industrial production of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is primarily used as a precursor to calcium indicators such as Fura-2. These indicators are essential tools in various scientific research fields, including:

    Chemistry: Used in the study of calcium ion dynamics and interactions.

    Biology: Employed in cellular imaging to monitor calcium ion concentrations within cells.

    Medicine: Utilized in medical research to understand calcium signaling pathways and their role in various diseases.

    Industry: Applied in the development of fluorescent probes and dyes for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester involves its conversion to calcium indicators such as Fura-2. These indicators bind to calcium ions, resulting in a change in their fluorescence properties. This change allows researchers to monitor calcium ion concentrations in real-time. The molecular targets include calcium ions, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-5’-methyl BAPTA tetramethyl ester: Another derivative of BAPTA used as a calcium indicator.

    5-Formyl-BAPTA tetramethyl ester: A similar compound with slight structural differences.

Uniqueness

5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is unique due to its specific functional groups, which allow for the formation of highly sensitive calcium indicators. Its structural features enable precise monitoring of calcium ion dynamics, making it a valuable tool in scientific research.

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYGKPHFMMVHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester
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5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester
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5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester
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5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester
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5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester
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5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester

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